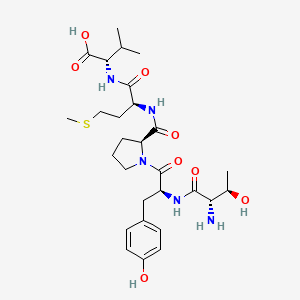![molecular formula C12H16BrNO B12636563 N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
N-[4-(4-bromophenyl)butan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)butan-2-yl]acetamide is an organic compound with the molecular formula C12H16BrNO This compound is characterized by the presence of a bromophenyl group attached to a butan-2-yl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)butan-2-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with butan-2-amine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-bromophenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid or 4-(4-bromophenyl)butan-2-one.
Reduction: Formation of N-[4-(phenyl)butan-2-yl]acetamide.
Substitution: Formation of N-[4-(4-aminophenyl)butan-2-yl]acetamide or N-[4-(4-mercaptophenyl)butan-2-yl]acetamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the butan-2-yl chain, making it less hydrophobic.
N-[4-(4-chlorophenyl)butan-2-yl]acetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N-[4-(4-methylphenyl)butan-2-yl]acetamide: Contains a methyl group instead of bromine, altering its electronic and steric properties.
Uniqueness
N-[4-(4-bromophenyl)butan-2-yl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)butan-2-yl]acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-9(14-10(2)15)3-4-11-5-7-12(13)8-6-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
ROBLHDIJOMEAAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)Br)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide](/img/structure/B12636485.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
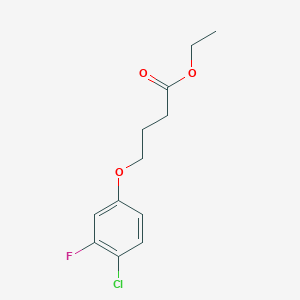
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
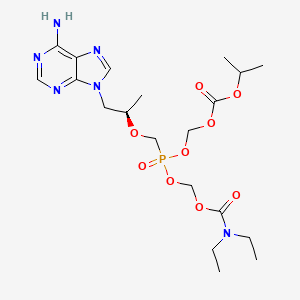
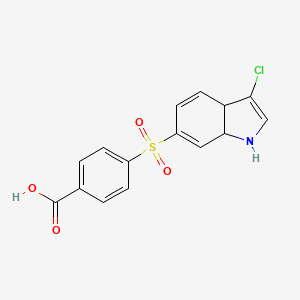

![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
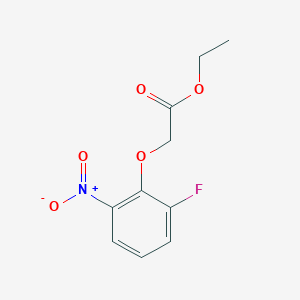
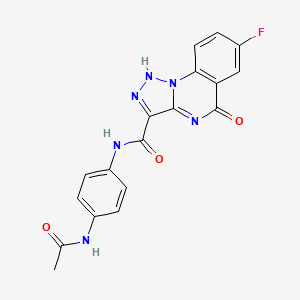
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
